1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid
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Overview
Description
1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid is a deuterium-labeled derivative of 1-Methyl-1H-Imidazol-4-yl Acetic Acid. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling allows for the tracking and quantification of the compound in various biochemical processes, making it a valuable tool in drug development and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid typically involves the incorporation of deuterium into the parent compound, 1-Methyl-1H-Imidazol-4-yl Acetic Acid. This can be achieved through various methods, including:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to selectively hydrogenate the compound, incorporating deuterium atoms into the molecular structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-Scale Deuterium Exchange: Utilizing deuterium oxide in large quantities to achieve the desired level of deuterium incorporation.
Catalytic Processes: Employing industrial-scale catalytic hydrogenation reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Including halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various imidazole derivatives .
Scientific Research Applications
1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track biochemical pathways.
Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Applied in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid involves its interaction with various molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions. The imidazole ring structure is known to interact with enzymes and receptors, influencing biochemical processes .
Comparison with Similar Compounds
1-Methyl-1H-Imidazol-4-yl Acetic Acid: The non-deuterated parent compound.
2-Methyl-1H-Imidazol-4-yl Acetic Acid: A structural isomer with a methyl group at a different position.
1-Methyl-1H-Imidazol-5-yl Acetic Acid: Another isomer with the methyl group at the 5-position.
Uniqueness: 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .
Properties
CAS No. |
122380-33-0 |
---|---|
Molecular Formula |
C6H5N2O2D3 |
Molecular Weight |
143.16 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
2625-49-2 (unlabelled) |
tag |
Imidazol Impurities |
Origin of Product |
United States |
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